molecular formula C41H70O12 B1248341 ginsenoside Mx

ginsenoside Mx

Cat. No. B1248341
M. Wt: 755 g/mol
InChI Key: YNBYFOIDLBTOMW-IPTBNLQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside Mx is a ginsenoside found in Panax ginseng that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions and in which the hydroxy group at position 20 has been converted to the corresponding beta-D-xylopyranosyl-beta-D-glucopyranoside. It has a role as an antineoplastic agent and a plant metabolite. It is a ginsenoside, a tetracyclic triterpenoid, a beta-D-glucoside, a disaccharide derivative and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a (20S)-protopanaxadiol. It derives from a hydride of a dammarane.

Scientific Research Applications

1. Skin Protection and Anti-Aging

Ginsenoside Mx, as a component of Notoginseng stem-leaf ginsenosides, has been studied for its protective effects against ultraviolet B (UVB)-induced skin damage. In human dermal fibroblasts, it was found to alleviate UVB-induced reactive oxygen species, reduce the expression of MMP-1 and IL-6, and accelerate the secretion of TGF-β and procollagen type I. This suggests its potential as a natural cosmetic ingredient for preventing and treating UVB-induced skin damage (Liu et al., 2018).

2. Antitumor Activities

Research has indicated the potential of ginsenoside bioactive compounds, including compound Mx (C-Mx), in the field of oncology. C-Mx, produced through biotransformation by Fusarium sacchari, a fungus isolated from soil-cultivated ginseng, exhibited significant in vitro and in vivo antitumor activities. This highlights the possibility of using C-Mx in developing antitumor agents (Han et al., 2007).

3. Cardiovascular Health

Ginsenoside Mx, as part of the ginsenoside family, contributes to the cardiovascular benefits of ginseng. Studies have shown that ginsenosides can have positive effects on heart disease through properties such as antioxidation, vasomotor regulation, improving lipid profiles, and influencing various ion channels (Lee & Kim, 2014).

4. Improved Drug Delivery Systems

Research into developing delivery systems for ginsenosides, including Mx, aims to overcome challenges like low solubility and poor bioavailability. Various delivery systems, such as polymer nanoparticles, liposomes, and microemulsions, are being explored to enhance the therapeutic potential of ginsenosides (Kim et al., 2018).

properties

Product Name

ginsenoside Mx

Molecular Formula

C41H70O12

Molecular Weight

755 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1

InChI Key

YNBYFOIDLBTOMW-IPTBNLQOSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C

Origin of Product

United States

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